molecular formula C5H10N2 B1275089 3-Azabicyclo[3.1.0]hexan-6-amine CAS No. 208837-84-7

3-Azabicyclo[3.1.0]hexan-6-amine

Cat. No.: B1275089
CAS No.: 208837-84-7
M. Wt: 98.15 g/mol
InChI Key: MNUHYQZBNHDABI-UHFFFAOYSA-N
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Description

3-Azabicyclo[3.1.0]hexan-6-amine is a heterocyclic compound that features a bicyclic structure with a nitrogen atom incorporated into the ring system. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities.

Biochemical Analysis

Biochemical Properties

3-Azabicyclo[3.1.0]hexan-6-amine plays a crucial role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, derivatives of this compound have been shown to inhibit histone deacetylase, an enzyme involved in the regulation of gene expression . Additionally, this compound acts as an antagonist of opioid receptors and the dopamine D3 receptor, highlighting its potential in modulating neurotransmitter systems .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, compounds containing the this compound moiety have demonstrated significant effects on the distribution of HeLa and CT26 cells across the cell cycle stages, leading to the accumulation of cells in the SubG1 phase and induced apoptosis . This indicates its potential in cancer therapy by promoting cell death in cancerous cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the compound’s interaction with histone deacetylase results in the inhibition of this enzyme, thereby affecting the acetylation status of histones and altering gene expression patterns . Additionally, its antagonistic action on opioid and dopamine receptors involves binding to these receptors and blocking their activity, which can modulate neurotransmission and alleviate pain or addiction symptoms .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for sustained biological activity

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as pain relief or anti-cancer activity, without significant toxicity . At higher doses, toxic or adverse effects may occur, highlighting the importance of determining the optimal dosage for therapeutic applications. Studies have reported threshold effects, where a certain dosage level is required to achieve the desired biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic reactions that can influence its activity and efficacy. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, the compound may be transported across cell membranes by solute carrier transporters, influencing its intracellular concentration and biological activity .

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression . Understanding its subcellular distribution is crucial for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azabicyclo[3.1.0]hexan-6-amine can be achieved through various methods, including cyclization reactions and catalytic hydrogenation reactions. One efficient method involves the intramolecular cyclopropanation of alpha-diazoacetates using ruthenium (II) catalysis. This method starts with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate to yield bromoacetate. The intermediate is then subjected to an alkaline reaction in anhydrous tetrahydrofuran (THF) with N,N’-Bis(p-toluenesulfonyl) hydrazine, forming alpha-diazoacetate. The final step involves intramolecular cyclopropanation using ruthenium (II) catalysis .

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of catalytic hydrogenation and cyclization reactions are common, although they may require stringent conditions and expensive reagents .

Chemical Reactions Analysis

Types of Reactions

3-Azabicyclo[3.1.0]hexan-6-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to it.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

3-Azabicyclo[3.1.0]hexan-6-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: A derivative with similar structural features but with additional methyl groups.

    3-Azabicyclo[3.1.0]hexane: A closely related compound without the amine group.

Uniqueness

3-Azabicyclo[3.1.0]hexan-6-amine is unique due to its specific bicyclic structure with an incorporated nitrogen atom, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-azabicyclo[3.1.0]hexan-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2/c6-5-3-1-7-2-4(3)5/h3-5,7H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNUHYQZBNHDABI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2N)CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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